ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate starting materials such as furylmethylene and thienyl derivatives under specific conditions.
Cyclization Reactions: Formation of the thiazolopyrimidine ring system through cyclization processes.
Esterification: Introduction of the ethyl ester group through esterification reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Substitution reactions involving the replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as acids or bases to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique chemical properties in industrial processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting various biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other thiazolopyrimidines with different substituents. Examples include:
Thiazolo[3,2-a]pyrimidine derivatives: With different functional groups.
Furylmethylene derivatives: With variations in the furan ring.
Uniqueness
Ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and ring systems, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C19H16N2O4S2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-(furan-2-ylmethylidene)-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H16N2O4S2/c1-3-24-18(23)15-11(2)20-19-21(16(15)13-7-5-9-26-13)17(22)14(27-19)10-12-6-4-8-25-12/h4-10,16H,3H2,1-2H3/b14-10- |
InChI Key |
GWXHRXRGAJHIJA-UVTDQMKNSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C/C4=CC=CO4)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=CC=CO4)S2)C |
Origin of Product |
United States |
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